Hexahydro-1H-pyrrolizin-1-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-pyrrolizin-1-one hydrobromide typically involves the reaction of hexahydro-1H-pyrrolizin-1-one with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to achieve high yield and purity. The compound is often produced in reagent-grade purity for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-1H-pyrrolizin-1-one hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Hexahydro-1H-pyrrolizin-1-one hydrobromide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Hexahydro-1H-pyrrolizin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Hexahydro-1H-pyrrolizin-1-one hydrobromide can be compared with other similar compounds, such as:
Hexahydro-1H-pyrrolizin-1-one: The parent compound without the hydrobromide group.
Pyrrolizidine alkaloids: A class of compounds with similar structural features but different functional groups.
Other hydrobromide salts: Compounds with different core structures but similar hydrobromide functional groups.
The uniqueness of this compound lies in its specific molecular structure and the versatility of its applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H12BrNO |
---|---|
Molekulargewicht |
206.08 g/mol |
IUPAC-Name |
2,3,5,6,7,8-hexahydropyrrolizin-1-one;hydrobromide |
InChI |
InChI=1S/C7H11NO.BrH/c9-7-3-5-8-4-1-2-6(7)8;/h6H,1-5H2;1H |
InChI-Schlüssel |
ZKSWRYJGDPEUNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=O)CCN2C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.